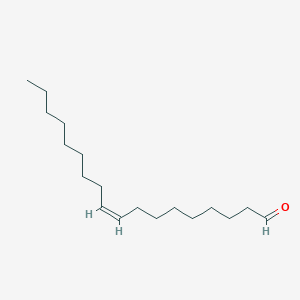

cis-9-Octadecenal

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENZJGDPWWLORF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016447 | |

| Record name | 9-Octadecenal, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-10-1 | |

| Record name | 9-Octadecenal, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenal, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-OCTADECENAL, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753Z607472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Olealdehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of olealdehyde, also known as (Z)-9-Octadecenal. The information is presented to support research, development, and application of this long-chain unsaturated aldehyde.

Core Physical and Chemical Properties

Olealdehyde is an organic compound with the chemical formula C₁₈H₃₄O[1][2][3]. It is the aldehyde derivative of oleic acid. At room temperature, it exists as a clear, colorless to pale yellow liquid with a slightly oily texture and a characteristic aldehyde odor[1].

Table 1: Physical Properties of Olealdehyde

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O | [1][2][3] |

| Molecular Weight | 266.46 g/mol | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Melting Point | 15.00 °C (288.00 K) | [1] |

| Boiling Point | 137.00 °C (410.00 K)[1] / 352.00 to 367.00 °C @ 760.00 mm Hg[4] | |

| Density | 0.8279 g/cm³[1] / 0.8410 g/cm³[2] / 0.84800 to 0.85400 @ 25.00 °C[4] | |

| Refractive Index | 1.4558[2] / 1.45500 to 1.46100 @ 20.00 °C[4] | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane and heptane.[1] | |

| CAS Number | 2423-10-1 | [1][2][3] |

Note on Boiling Point and Density: The significant variation in reported boiling points may be due to decomposition at atmospheric pressure or measurements under different vacuum conditions. Similarly, density can vary with temperature.

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies used to determine the key physical properties of liquid aldehydes like olealdehyde.

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure[5][6].

-

Distillation Method (for >5 mL samples): This method is suitable for purifying the sample while determining the boiling point[5][7]. The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point[5][7].

-

Micro-scale Method (for <0.5 mL samples): A small amount of the liquid is placed in a tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point[5][8][9].

Workflow for Boiling Point Determination Methods.

For substances that may be solid at or near room temperature, the melting point is a key indicator of purity[10][11][12][13].

-

Capillary Method: A small amount of the solid is packed into a capillary tube, which is then heated in a melting point apparatus[10][11][12][13]. The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point range[10][11].

Workflow for Melting Point Determination.

Density is the mass per unit volume of a substance[14][15][16].

-

Pycnometer Method: A pycnometer, a flask with a specific calibrated volume, is weighed empty, then filled with the liquid and weighed again[14][17]. The density is calculated from the mass of the liquid and the known volume of the pycnometer[14][17].

-

Hydrometer Method: A hydrometer is floated in the liquid. The density is read directly from the calibrated scale on the hydrometer stem at the point where the liquid surface meets it[15][17][18].

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2423-10-1 CAS MSDS (Z-9-Octadecenal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 9-Octadecenal, (Z)- [webbook.nist.gov]

- 4. 9-octadecenal, 5090-41-5 [thegoodscentscompany.com]

- 5. chemconnections.org [chemconnections.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. vernier.com [vernier.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. calnesis.com [calnesis.com]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. uoanbar.edu.iq [uoanbar.edu.iq]

- 17. mt.com [mt.com]

- 18. truedyne.com [truedyne.com]

Enzymatic Synthesis of cis-9-Octadecenal: A Technical Guide to the Reduction of Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic formation of cis-9-Octadecenal, a valuable long-chain aldehyde, from the readily available substrate, oleic acid. The core of this biotransformation lies in the catalytic prowess of Carboxylic Acid Reductases (CARs), a class of enzymes that offer a green and highly specific alternative to traditional chemical synthesis. This document provides a comprehensive overview of the enzymatic process, including detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Introduction

The conversion of fatty acids to fatty aldehydes is a critical step in the biosynthesis of various natural products and a key reaction in the production of valuable oleochemicals. This compound, also known as oleyl aldehyde, is a significant long-chain aldehyde with applications in the flavor and fragrance industry, as well as a precursor for the synthesis of other important molecules. Traditional chemical methods for aldehyde production often involve harsh reaction conditions and the use of hazardous reagents. In contrast, enzymatic synthesis using Carboxylic Acid Reductases (CARs) provides a sustainable and highly selective route to these compounds.

CARs are a family of enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes.[1] This guide focuses on the practical application of CARs for the specific conversion of oleic acid to this compound.

The Enzymatic Reaction: A Closer Look

The core of this biotransformation is the reduction of the carboxyl group of oleic acid to an aldehyde. This reaction is catalyzed by a Carboxylic Acid Reductase (CAR).

Enzyme: Carboxylic Acid Reductase (CAR) EC Number: 1.2.1.- Substrate: cis-9-Octadecenoic acid (Oleic Acid) Product: this compound Cofactors: ATP and NADPH[1]

The reaction proceeds through a multi-step mechanism within the enzyme's active site, involving the adenylation of the carboxylic acid, followed by a phosphopantetheine-mediated thioesterification, and finally, the NADPH-dependent reduction of the thioester to the aldehyde.

Suitable Enzymes

Several CARs have been identified and characterized from various microbial sources. Notably, CARs from Mycobacterium marinum and Nocardia iowensis have demonstrated broad substrate specificity, including the ability to reduce long-chain fatty acids.[2][3] The CAR from Mycobacterium marinum (MmCAR) has been shown to efficiently convert a range of aliphatic fatty acids (C6–C18) into their corresponding aldehydes.[2]

Quantitative Data

The efficiency of the enzymatic conversion can be evaluated through various quantitative parameters. Below is a summary of available data for the conversion of oleic acid and other relevant fatty acids by different CARs.

| Enzyme Source | Substrate | Conversion (%) | Notes |

| Mycobacterium marinum (MmCAR) | Oleic Acid | High | Broad substrate specificity for C6-C18 fatty acids.[2][4] |

| Nocardia iowensis (NiCAR) | Oleic Acid | Moderate | Generally shows good activity on a range of fatty acids.[3] |

| Neurospora crassa (NcCAR) | Oleic Acid | Low | Shows lower conversion for long-chain fatty acids compared to shorter chains.[3] |

| Thermothelomyces thermophila (TtCAR) | Oleic Acid | Low | Similar to NcCAR, less efficient with long-chain substrates.[3] |

| Trametes versicolor (TvCAR) | Oleic Acid | Moderate | Shows moderate activity towards long-chain fatty acids.[3] |

Note: The conversion percentages can vary significantly depending on the specific reaction conditions, including enzyme and substrate concentrations, cofactor regeneration systems, and reaction time.

Experimental Protocols

This section provides a general framework for the key experiments involved in the enzymatic formation of this compound from oleic acid.

Enzyme Production and Purification

Objective: To produce and purify active Carboxylic Acid Reductase.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding the desired CAR (e.g., from Mycobacterium marinum) is codon-optimized for expression in a suitable host, typically Escherichia coli, and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured in a suitable medium (e.g., LB or TB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.

-

Cell Lysis: The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM dithiothreitol (DTT)), and lysed using methods such as sonication or high-pressure homogenization.

-

Purification: The CAR is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of imidazole, and the protein is eluted with an elution buffer containing a higher concentration of imidazole.

-

Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, and 1 mM DTT) and stored at -80°C.

Enzymatic Reduction of Oleic Acid

Objective: To convert oleic acid to this compound using the purified CAR.

Methodology:

-

Reaction Setup: A typical reaction mixture contains:

-

Oleic acid (substrate): 1-10 mM (dissolved in a suitable organic co-solvent like DMSO to aid solubility)

-

Purified CAR: 0.1-1 mg/mL

-

ATP: 2-5 mM

-

NADPH: 2-5 mM

-

MgCl₂: 5-10 mM

-

Buffer: 50-100 mM phosphate or HEPES buffer, pH 7.0-8.0

-

(Optional) Cofactor regeneration system: For larger scale reactions, a system to regenerate ATP and NADPH is recommended to improve cost-effectiveness.

-

-

Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 25-37°C) with gentle agitation for a period ranging from a few hours to 24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the consumption of oleic acid and the formation of this compound using HPLC or GC-MS.

Product Extraction and Analysis

Objective: To extract, identify, and quantify the this compound product.

Methodology:

-

Extraction: After the reaction is complete, the product is extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate or hexane. The organic phase is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extracted product can be directly analyzed or derivatized to improve volatility and chromatographic separation. A common derivatization for aldehydes is the formation of O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatives.

-

A typical GC-MS protocol would involve a non-polar capillary column and a temperature program that allows for the separation of C18 compounds. The mass spectrometer is operated in electron ionization (EI) mode, and the product is identified by its characteristic fragmentation pattern.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

This compound can be analyzed by reverse-phase HPLC, often after derivatization to a UV-active compound to enhance detection.

-

A C18 column is typically used with a mobile phase gradient of acetonitrile and water. The product is quantified by comparing its peak area to a standard curve of a known concentration of this compound.

-

Visualizations

Enzymatic Pathway

References

The Enigmatic Role of cis-9-Octadecenal in Streptomyces: A Technical Guide for Researchers

Abstract

Streptomyces, a genus renowned for its prolific production of clinically vital antibiotics and other secondary metabolites, employs a complex network of signaling molecules to regulate its intricate life cycle, including morphological differentiation and antibiotic biosynthesis. While the functions of well-characterized signaling molecules like γ-butyrolactones are extensively documented, the role of other endogenous compounds remains largely unexplored. This technical guide focuses on cis-9-octadecenal, a long-chain fatty aldehyde identified in Streptomyces griseoincarnatus. Despite its known presence, a comprehensive understanding of its function as a potential signaling molecule in Streptomyces is still in its infancy. This document aims to consolidate the currently available information, highlight significant knowledge gaps, and provide a framework for future research by outlining relevant experimental approaches and data presentation strategies for researchers, scientists, and drug development professionals.

Introduction to Signaling in Streptomyces

The developmental life cycle of Streptomyces is a complex process involving germination of spores, formation of a vegetative substrate mycelium, and the subsequent development of aerial hyphae that differentiate into chains of spores. This morphological transition is often temporally linked with the production of a vast array of secondary metabolites, including many essential antibiotics. This coordination is orchestrated by a sophisticated chemical communication system, where small, diffusible signaling molecules trigger specific developmental and metabolic pathways.

While this compound has been identified within Streptomyces griseoincarnatus[1][2], its specific regulatory functions remain speculative. Drawing parallels from other bacterial signaling systems, it is hypothesized that this compound may play a role in modulating antibiotic production and influencing morphological differentiation.

The Putative Biosynthesis of this compound

The biosynthetic pathway for this compound in Streptomyces has not been explicitly elucidated. However, based on known pathways for fatty aldehyde synthesis in other organisms, a putative pathway can be proposed. Fatty aldehydes are typically synthesized from fatty acyl-CoA or fatty acyl-acyl carrier protein (ACP) precursors. This conversion is catalyzed by enzymes such as fatty acyl-CoA reductases (FARs) or acyl-ACP reductases (AARs).

A proposed biosynthetic workflow for this compound is depicted below:

Caption: Proposed biosynthesis of this compound in Streptomyces.

Hypothetical Signaling Pathway of this compound

A general model for a signaling pathway involving this compound can be conceptualized based on known bacterial signaling paradigms. In this model, this compound would be synthesized and released, acting as an extracellular signal. This molecule could then be perceived by a specific receptor, either on the cell surface or intracellularly, initiating a signal transduction cascade that ultimately modulates gene expression related to antibiotic production and morphological development.

The following diagram illustrates a hypothetical signaling cascade:

Caption: Hypothetical signaling pathway for this compound.

Data Presentation: A Call for Quantitative Analysis

To rigorously assess the function of this compound, quantitative data is paramount. Future studies should aim to generate data that can be summarized in clear, comparative tables.

Table 1: Effect of this compound on Antibiotic Production

| Streptomyces Strain | Treatment | Antibiotic Titer (µg/mL) ± SD | Fold Change |

| Wild-Type | Control (Vehicle) | Data Needed | 1.0 |

| Wild-Type | 1 µM this compound | Data Needed | Data Needed |

| Wild-Type | 10 µM this compound | Data Needed | Data Needed |

| FAR/AAR Mutant | Control (Vehicle) | Data Needed | Data Needed |

| FAR/AAR Mutant | 10 µM this compound | Data Needed | Data Needed |

Table 2: Impact of this compound on Morphological Differentiation

| Streptomyces Strain | Treatment | Time to Aerial Mycelium Formation (hours) ± SD | Spore Production (CFU/mL) ± SD |

| Wild-Type | Control (Vehicle) | Data Needed | Data Needed |

| Wild-Type | 10 µM this compound | Data Needed | Data Needed |

| FAR/AAR Mutant | Control (Vehicle) | Data Needed | Data Needed |

Experimental Protocols for Future Investigations

To elucidate the precise role of this compound, a series of targeted experiments are necessary. The following protocols provide a methodological framework for such studies.

Extraction and Quantification of this compound

This protocol outlines a general approach for the extraction and analysis of fatty aldehydes from Streptomyces cultures.

Experimental Workflow:

Caption: Workflow for this compound extraction and quantification.

Methodology:

-

Culture Growth: Grow Streptomyces strain of interest in a suitable liquid or solid medium.

-

Extraction: Extract the culture (supernatant and/or mycelium) with an appropriate organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Derivatization: To improve volatility and detection, derivatize the aldehyde using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

-

Quantification: Generate a standard curve with authentic this compound to quantify its concentration in the samples.

Genetic Manipulation of the Putative Biosynthetic Pathway

To confirm the role of the proposed biosynthetic enzymes (FARs/AARs), gene knockout experiments are essential.

Experimental Workflow:

References

Preliminary Studies on the Bioactivity of cis-9-Octadecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-9-Octadecenal, a monounsaturated fatty aldehyde, is a naturally occurring compound found in various plant-based sources, notably as a significant component of organic extra virgin olive oil. Preliminary research and studies on structurally related molecules suggest a range of bioactive properties, including antimicrobial, antioxidant, and potentially anti-inflammatory effects. This document provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of implicated signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this fatty aldehyde.

Introduction to this compound

This compound, also known as olealdehyde, is an 18-carbon unsaturated aldehyde derived from the reduction of oleic acid. It is recognized as a pheromone component in several insect species.[1] In recent years, its presence in significant quantities in natural products like extra virgin olive oil has drawn attention to its potential bioactivities.[1] While research on the isolated compound is still emerging, studies on extracts rich in this compound and on structurally similar fatty aldehydes provide a basis for exploring its therapeutic applications.

Reported and Potential Bioactivities

The primary bioactivities associated with this compound are antimicrobial and antioxidant. There is also a strong theoretical basis for potential anti-inflammatory effects based on the known activities of similar lipid molecules.

Antimicrobial Activity

This compound has been identified as a major bioactive compound in organic extra virgin olive oil, contributing to its antimicrobial effects.[1] The aldehyde functional group is reactive and can likely interact with microbial cell components. A related compound, cis-9-hexadecenal, has demonstrated antifungal activity against Aspergillus fumigatus, inhibiting both planktonic growth and biofilm formation.[2][3] This suggests that this compound may possess a broad spectrum of antimicrobial properties.

Antioxidant Activity

Studies have suggested that this compound possesses antioxidant properties.[1] Fatty aldehydes can act as scavengers of free radicals, which are implicated in a wide range of cellular damage and pathological conditions. The antioxidant potential of this compound is an area of active investigation.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of isolated this compound are limited, research on other unsaturated fatty aldehydes and acids indicates a high likelihood of such activity. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Quantitative Data

Direct quantitative data for the bioactivity of isolated this compound is not extensively available in the current literature. However, data from studies on natural extracts where this compound is a primary component provide valuable insights.

| Extract/Oil | Major Component(s) | Bioactivity Assay | Test Organism/System | Result | Reference |

| Organic Extra Virgin Olive Oil | Z-9-Octadecenal (32.75%) , Oleic acid (15.78%), Squalene (11.856%) | Minimum Inhibitory Concentration (MIC) | Listeria innocua | 12.5% v/v | |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 25% v/v | |||

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 25% v/v | |||

| Minimum Bactericidal Concentration (MBC) | L. innocua, S. aureus, E. coli | 100% v/v | |||

| cis-9-Hexadecenal (related compound) | Not Applicable | Minimum Inhibitory Concentration (MIC90) | Aspergillus fumigatus (planktonic) | 0.078 mg/ml | [2] |

| Minimum Biofilm-Eradicating Concentration (MBEC80) | Aspergillus fumigatus (pre-formed biofilm) | 0.156 mg/ml | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for testing the antimicrobial activity of lipophilic compounds like this compound.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Bacterial/Fungal Strains: Use standardized microbial strains (e.g., from ATCC) and grow them in appropriate broth media to the mid-logarithmic phase. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.

-

Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the microbial growth medium. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and medium without the test compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol details a common method for evaluating antioxidant activity.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the this compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential toxicity of the compound against a mammalian cell line.

-

Cell Culture: Culture a suitable cell line (e.g., L-132 human lung epithelial cells) in an appropriate medium in a 96-well plate until they reach about 80% confluency.[2]

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

Visualization of Signaling Pathways and Workflows

Based on the bioactivities of related molecules, the following signaling pathways are likely to be modulated by this compound. The experimental workflow for antimicrobial susceptibility testing is also visualized.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

Caption: Hypothesized MAPK Signaling Pathway Inhibition.

Conclusion and Future Directions

This compound is a promising bioactive compound with potential applications in the pharmaceutical and nutraceutical industries. The available evidence, largely from studies of natural extracts rich in this aldehyde and from structurally related molecules, points towards significant antimicrobial and antioxidant activities, with a strong likelihood of anti-inflammatory effects. However, there is a clear need for further research focused on the isolated compound to definitively establish its bioactivity profile and mechanisms of action. Future studies should aim to:

-

Isolate or synthesize pure this compound for bioactivity screening.

-

Determine the MIC and MBC against a broad panel of pathogenic microorganisms.

-

Quantify its antioxidant capacity using a range of assays (e.g., DPPH, ABTS, ORAC).

-

Investigate its anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages) and elucidate its impact on the NF-κB and MAPK signaling pathways through techniques such as Western blotting and qPCR.

-

Conduct cytotoxicity studies on various cell lines to assess its safety profile.

A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. This compound | 2423-10-1 | Benchchem [benchchem.com]

- 2. Inhibition of Aspergillus fumigatus Biofilm and Cytotoxicity Study of Natural Compound Cis-9-Hexadecenal - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fatty Aldehydes in Cellular Function and Disease: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty aldehydes, once considered merely as metabolic intermediates, are now recognized as critical signaling molecules and biomarkers implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the multifaceted functions of fatty aldehydes, delving into their metabolic pathways, signaling roles, and association with various diseases. Detailed experimental protocols for their analysis and quantification are provided, alongside a summary of key quantitative data. This document aims to be an essential resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, fostering a deeper understanding of these reactive lipids and paving the way for novel therapeutic strategies.

Introduction to Fatty Aldehydes

Fatty aldehydes are aliphatic aldehydes with a hydrocarbon chain, typically ranging from 14 to 24 carbons. Their structure consists of a fatty acid where the carboxyl group is replaced by an aldehyde group.[1] These molecules are not merely byproducts of lipid metabolism but are active participants in a range of biological processes. They are generated from several key metabolic pathways and can exert profound effects on cellular function due to their high reactivity.

Key Biological Roles:

-

Bioluminescence: In certain bacteria, long-chain fatty aldehydes are essential substrates for the luciferase enzyme, which catalyzes a light-emitting reaction.[2]

-

Ether Lipid Metabolism: Fatty aldehydes are precursors in the biosynthesis of ether lipids, including plasmalogens, which are crucial components of cellular membranes, particularly in nervous tissue.

-

Signaling Molecules: Emerging evidence highlights their role as signaling molecules that can modulate various cellular pathways, including those involved in inflammation, apoptosis, and gene expression.[3]

-

Oxidative Stress Markers: As products of lipid peroxidation, elevated levels of certain fatty aldehydes are considered reliable biomarkers for oxidative stress and are associated with a number of diseases.[4]

-

Disease Pathogenesis: Dysregulation of fatty aldehyde metabolism is directly linked to genetic disorders such as Sjögren-Larsson syndrome and is implicated in the pathology of other conditions including neurodegenerative diseases and cancer.[5][6]

Biosynthesis and Metabolism of Fatty Aldehydes

Fatty aldehydes are produced and metabolized through a network of interconnected enzymatic pathways. Understanding these pathways is crucial for comprehending their physiological roles and the consequences of their dysregulation.

Biosynthesis of Fatty Aldehydes

The primary sources of fatty aldehydes in mammalian cells include:

-

Fatty Acyl-CoA Reductase Pathway: This de novo pathway involves the reduction of fatty acyl-CoAs to fatty aldehydes.

-

Ether Lipid Metabolism: The breakdown of ether lipids, particularly plasmalogens, releases fatty aldehydes.[3]

-

Sphingolipid Metabolism: The degradation of sphingosine-1-phosphate (S1P) by S1P lyase generates hexadecenal.[6]

-

Fatty Alcohol Oxidation: The oxidation of fatty alcohols, catalyzed by the fatty alcohol:NAD+ oxidoreductase (FAO) complex, produces fatty aldehydes as an intermediate.[7][8]

-

Lipid Peroxidation: Non-enzymatic oxidation of polyunsaturated fatty acids by reactive oxygen species (ROS) generates a variety of reactive aldehydes, including fatty aldehydes.

Catabolism of Fatty Aldehydes

The primary route for the detoxification of fatty aldehydes is their oxidation to the corresponding fatty acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH) , an enzyme belonging to the aldehyde dehydrogenase (ALDH) superfamily.[5] This NAD+-dependent oxidation is a critical step in maintaining low intracellular concentrations of these reactive molecules.

The metabolism of fatty aldehydes is intricately linked with fatty alcohol metabolism, forming a "fatty alcohol cycle." The fatty alcohol:NAD+ oxidoreductase (FAO) complex is a key player, comprising two enzymatic activities: a fatty alcohol dehydrogenase that converts fatty alcohols to fatty aldehydes, and a fatty aldehyde dehydrogenase (FALDH) that further oxidizes the aldehydes to fatty acids.[7][8]

Quantitative Data on Fatty Aldehydes and Related Enzymes

Precise quantification of fatty aldehydes and the characterization of the enzymes involved in their metabolism are essential for understanding their biological significance. The following tables summarize key quantitative data from the literature.

Table 1: Levels of Fatty Aldehyde Accumulation in Sjögren-Larsson Syndrome (SLS)

Sjögren-Larsson syndrome is an inherited disorder caused by a deficiency in fatty aldehyde dehydrogenase (FALDH), leading to the accumulation of fatty aldehydes and fatty alcohols.

| Analyte | SLS Fibroblasts (% of Normal) | Reference |

| Octadecanal | 8% of mean normal activity | [7] |

| Propionaldehyde | 62% of mean normal activity | [7] |

| Octadecanol Oxidation | <10% of normal rate | [7] |

Table 2: Kinetic Parameters of Bacterial Luciferase for Fatty Aldehydes

Bacterial luciferase utilizes long-chain fatty aldehydes as substrates for bioluminescence. The kinetic parameters vary depending on the chain length of the aldehyde.

| Aldehyde Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Reference |

| Decanal | Data not consistently reported in a standardized format | Data not consistently reported in a standardized format | [9] |

| Dodecanal | Data not consistently reported in a standardized format | Data not consistently reported in a standardized format | [10] |

| Tetradecanal | Data not consistently reported in a standardized format | Data not consistently reported in a standardized format | [11] |

Note: While the importance of different aldehyde chain lengths is acknowledged, consistent, directly comparable kinetic data in a tabular format is scarce in the reviewed literature. Researchers often report relative light units or other non-standardized measures.

Table 3: Kinetic Parameters of Fatty Aldehyde Dehydrogenase (FALDH)

FALDH exhibits broad substrate specificity, oxidizing a range of aliphatic aldehydes.

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Octadecanal | Specific values vary by tissue and species | Specific values vary by tissue and species | [7] |

| Hexadecanal | Specific values vary by tissue and species | Specific values vary by tissue and species | [7] |

| Decanal | Specific values vary by tissue and species | Specific values vary by tissue and species | [7] |

Note: As with luciferase, obtaining a standardized table of kinetic parameters for FALDH across different studies is challenging due to variations in experimental conditions, enzyme source, and substrate purity.

Signaling Pathways of Fatty Aldehydes

Fatty aldehydes are increasingly recognized as signaling molecules that can influence cellular processes by covalently modifying proteins and lipids, and by modulating specific signaling cascades.

TGF-β Signaling Pathway Modulation

Recent studies have shown that aldehydes, including those derived from lipid peroxidation, can alter the Transforming Growth Factor-β (TGF-β) signaling pathway. This can occur through the modification of key signaling components like SMAD proteins or their adaptors, such as SPTBN1 (β2-spectrin).[12] Such alterations can shift the cellular response from a tumor-suppressive to a pro-fibrotic and pro-oncogenic phenotype.[12]

Other Signaling Roles

Fatty aldehydes have also been implicated in:

-

Calcium Homeostasis: Influencing intracellular calcium levels, which is a key second messenger in numerous signaling pathways.

-

Apoptosis: Inducing programmed cell death in various cell types, often through mechanisms involving oxidative stress and mitochondrial dysfunction.

-

Inflammation: Acting as pro-inflammatory mediators, contributing to the inflammatory response in various tissues.

Experimental Protocols

The accurate detection and quantification of fatty aldehydes, as well as the measurement of related enzyme activities, are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of Fatty Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for fatty aldehyde analysis, often after a derivatization step to improve volatility and ionization efficiency.[4]

Workflow for Fatty Aldehyde Analysis by GC-MS:

Detailed Protocol:

-

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer on ice.

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization:

-

The derivatization of carbonyls with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form oximes is a common and sensitive method.[4]

-

Dissolve the dried lipid extract in a suitable solvent (e.g., toluene).

-

Add the PFBHA reagent and an appropriate catalyst (e.g., pyridine).

-

Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to allow the reaction to complete.

-

After the reaction, quench the excess reagent and extract the derivatives into an organic solvent (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) for separation.

-

Employ a temperature gradient to achieve optimal separation of the fatty aldehyde derivatives.

-

Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

-

-

Data Analysis:

-

Identify the fatty aldehyde derivatives based on their retention times and mass spectra, comparing them to authentic standards.

-

Quantify the fatty aldehydes by constructing a calibration curve using known concentrations of derivatized standards. An internal standard should be used to correct for variations in extraction and derivatization efficiency.

-

Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay

This colorimetric assay measures the activity of FALDH by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a colorimetric probe.[1][13][14]

Workflow for FALDH Activity Assay:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the ALDH Assay Buffer, Acetaldehyde (substrate), ALDH Substrate Mix (developer), and NADH Standard according to the kit manufacturer's instructions.[13]

-

-

Sample Preparation:

-

NADH Standard Curve:

-

Assay Reaction:

-

Add 1-50 µL of the sample supernatant to wells of the 96-well plate.

-

For background controls, prepare parallel samples without the acetaldehyde substrate.

-

Adjust the final volume in each well to 50 µL with ALDH Assay Buffer.[13]

-

Prepare a Reaction Mix containing ALDH Assay Buffer, ALDH Substrate Mix, and Acetaldehyde.[13]

-

Add 50 µL of the Reaction Mix to each well containing the standards and samples.[13]

-

-

Measurement:

-

Incubate the plate at room temperature for 5 minutes and take an initial absorbance reading at 450 nm (A1).

-

Continue to incubate the plate and take a second reading after 20-60 minutes (A2).[13] The time interval should be chosen to ensure the reaction is in the linear range.

-

-

Calculation:

-

Subtract the background readings from the sample readings.

-

Calculate the change in absorbance (ΔOD = A2 - A1).

-

Determine the amount of NADH produced in the samples by comparing the ΔOD to the NADH standard curve.

-

Calculate the ALDH activity using the formula: ALDH Activity (mU/mL) = (B / (ΔT x V)) x D, where B is the amount of NADH generated (nmol), ΔT is the reaction time (min), V is the sample volume (mL), and D is the dilution factor.[13]

-

Quantification of Protein-Aldehyde Adducts

The high reactivity of fatty aldehydes leads to the formation of covalent adducts with proteins, which can serve as biomarkers of aldehyde exposure and cellular damage. Mass spectrometry-based "adductomics" is a common approach for their detection and quantification.[15][16]

General Protocol Outline:

-

Protein Extraction and Digestion:

-

Extract proteins from the biological sample.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Enrichment of Adducted Peptides (Optional):

-

For low-abundance adducts, an enrichment step may be necessary. This can be achieved using affinity purification methods targeting a specific tag introduced to the aldehyde or the adducted peptide.[16]

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Identify adducted peptides by searching for the characteristic mass shift corresponding to the aldehyde adduct on specific amino acid residues (e.g., lysine, cysteine, histidine).

-

-

Quantification:

-

Quantify the adducted peptides using either label-free methods or by incorporating stable isotope-labeled internal standards.

-

Conclusion

Fatty aldehydes are dynamic and reactive molecules that play integral roles in a multitude of biological processes, from generating light in bacteria to modulating complex signaling pathways in mammals. Their dysregulation is a hallmark of certain genetic diseases and is increasingly implicated in a broader spectrum of human pathologies. The methodologies and data presented in this technical guide provide a foundation for researchers and clinicians to further explore the intricate world of fatty aldehydes, with the ultimate goal of developing novel diagnostic and therapeutic interventions targeting their metabolic and signaling pathways. As our understanding of these fascinating molecules continues to grow, so too will our ability to harness this knowledge for the advancement of human health.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. researchgate.net [researchgate.net]

- 3. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sjögren-Larsson syndrome. Deficient activity of the fatty aldehyde dehydrogenase component of fatty alcohol:NAD+ oxidoreductase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Some properties of the fatty alcohol oxidation system and reconstitution of microsomal oxidation activity in intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interactions of long-chain aldehydes with luciferase. A carbon-13 nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aldehydes alter TGF-β signaling and induce obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

cis-9-Octadecenal: A Comprehensive Technical Guide on its Role in Chemical Ecology

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-9-Octadecenal, a C18 unsaturated aldehyde, is a significant semiochemical in the chemical ecology of numerous insect species, primarily functioning as a sex pheromone component. Its precise structure and concentration are critical for eliciting specific behaviors, making it a focal point for research in insect communication and pest management. This technical guide provides an in-depth examination of the biosynthesis, mode of action, and ecological relevance of this compound. It includes detailed experimental protocols for its analysis, a summary of quantitative data on its activity, and visual representations of key biological pathways and workflows to support researchers and professionals in related fields.

Introduction to this compound

Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, foraging, and defense. Semiochemicals, the molecules that carry information, are classified based on the nature of the interaction. Pheromones, which mediate communication between individuals of the same species, are particularly potent and specific.

This compound, also referred to by its systematic IUPAC name (9Z)-octadecenal, is a Type I moth pheromone.[1][2] Its molecular formula is C₁₈H₃₄O, and it has a molecular weight of 266.5 g/mol .[3] This long-chain aldehyde has been identified as a crucial sex pheromone component for several economically important moth species, including those in the Helicoverpa and Heliothis genera.[4] The specificity of the insect olfactory system means that both the cis-isomer configuration and the precise blend with other compounds are vital for biological activity. A deep understanding of this molecule's function provides a powerful tool for developing targeted and sustainable pest management strategies, such as mating disruption and population monitoring, and offers insights into the fundamental principles of ligand-receptor interactions relevant to drug development.

Biosynthesis Pathway

The biosynthesis of this compound and similar aldehyde pheromones in moths is a multi-step enzymatic process occurring within the female's pheromone gland. The pathway begins with standard fatty acid metabolism and is tailored by a specific suite of enzymes to produce the final pheromone component. A representative pathway, based on the well-studied biosynthesis of similar C16 aldehydes in Helicoverpa armigera, is as follows:

-

Fatty Acid Synthesis: The process starts with the C16 saturated fatty acid, palmitoyl-CoA, derived from acetyl-CoA.

-

Elongation: Palmitoyl-CoA is elongated to the C18 saturated fatty acid, stearoyl-CoA.

-

Desaturation: A key enzymatic step involves a specific acyl-CoA desaturase. For many moth species, a Δ11-desaturase introduces a double bond at the 11th carbon position of the stearoyl-CoA precursor.[3][5]

-

Chain Shortening: The resulting cis-11-octadecenoyl-CoA undergoes limited beta-oxidation (chain shortening) to remove two carbons, yielding cis-9-octadecenoyl-CoA.[6]

-

Reduction: A fatty acyl reductase (FAR), often specific to the pheromone gland, reduces the acyl-CoA to the corresponding fatty alcohol, cis-9-octadecenol.[2]

-

Oxidation: Finally, an oxidase converts the alcohol to the aldehyde, this compound, the active pheromone component.

Caption: Generalized biosynthetic pathway for this compound in moths.

Mode of Action: Olfactory Signal Transduction

The perception of this compound occurs in the antennae of male moths, initiating a signal transduction cascade that results in a behavioral response. While insect odorant receptors (ORs) form ligand-gated ion channels (ionotropic signaling), evidence strongly supports a modulatory role for a G-protein-mediated (metabotropic) pathway that fine-tunes the neuronal response.[7][8][9]

The process is as follows:

-

Pheromone Binding: Volatile this compound molecules enter pores on the antennal sensilla and are solubilized in the aqueous lymph by Pheromone Binding Proteins (PBPs).[10][11]

-

Receptor Interaction: The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Sensory Neuron (OSN), where it interacts with a specific Odorant Receptor (OR) that is heterodimerized with a mandatory co-receptor (Orco).

-

Dual Signaling Activation:

-

Ionotropic Pathway (Fast): The binding of the pheromone directly gates the OR-Orco ion channel, causing an influx of cations (Na⁺, Ca²⁺) and rapid membrane depolarization.

-

Metabotropic Pathway (Modulatory): The OR is also coupled to a G-protein (Gαs).[7][12] This activates an adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[9][13] cAMP can then directly or indirectly (via Protein Kinase C) modulate the Orco channel, often enhancing its sensitivity and amplifying the signal.[8]

-

-

Action Potential: The resulting depolarization, if it reaches the threshold, triggers an action potential that travels down the axon to the antennal lobe of the brain for processing, ultimately leading to mate-seeking behavior.

Caption: Dual signaling pathway in insect pheromone reception.

Quantitative Data on Biological Activity

The behavioral efficacy of this compound is highly dependent on its presence in a precise blend with other compounds. The ratio of these components is often a key factor in species recognition and reproductive isolation.

| Species | Pheromone Components & Ratio | Response Type | Effective Dose / Conditions |

| Helicoverpa armigera | (Z)-11-Hexadecenal : (Z)-9-Hexadecenal (~97:3) | Male Attraction | Field traps baited with lures containing these components are effective for monitoring.[4] |

| Heliothis virescens | Primary: (Z)-11-Hexadecenal & (Z)-9-Tetradecenal. Minor: (Z)-9-Hexadecenal , 14:Ald, 16:Ald, etc. | Male Attraction | The full 7-component blend elicits a stronger behavioral response in wind tunnels than the 2-component primary blend.[14] |

| Heliothis subflexa x H. virescens (Hybrids) | (Z)-11-Hexadecenal : (Z)-9-Hexadecenal : (Z)-11-Hexadecenol (1:0.5:0.1) | Wind Tunnel Attraction | 67-96% of hybrid males made contact with the pheromone source.[15] |

| Helicoverpa armigera | (Z)-9-Hexadecenal (tested individually) | Electroantennogram (EAG) | Elicits dose-dependent responses; tested at concentrations from 0.01 to 200 µg/µL.[16] |

Note: (Z)-9-Hexadecenal is a C16 analog but its detection and function are directly comparable to this compound (C18) in related species.

Experimental Protocols

The identification and functional characterization of this compound rely on a combination of analytical chemistry and electrophysiology.

References

- 1. ockenfels-syntech.com [ockenfels-syntech.com]

- 2. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo biosynthesis of sex pheromone components of Helicoverpa armigera through an artificial pathway in yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Peripheral Coding of Sex Pheromone Blends with Reverse Ratios in Two Helicoverpa Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. ento.psu.edu [ento.psu.edu]

- 15. Inheritance of olfactory preferences I. Pheromone-mediated behavioral responses of Heliothis subflexa x Heliothis virescens hybrid male moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | An Orphan Pheromone Receptor Affects the Mating Behavior of Helicoverpa armigera [frontiersin.org]

Initial Investigation of cis-9-Octadecenal: A Technical Guide to Evaluating Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required for an initial investigation into the antioxidant properties of the unsaturated aldehyde, cis-9-Octadecenal (also known as olealdehyde). While this compound is a naturally occurring compound found in various biological systems and food sources, a thorough quantitative assessment of its antioxidant capacity and the underlying molecular mechanisms remains an area of active research. This document outlines detailed experimental protocols for key in vitro and cell-based antioxidant assays and explores a potential signaling pathway, the Keap1-Nrf2 system, that may be modulated by this and similar lipid-derived aldehydes. The provided information is intended to serve as a foundational resource for researchers embarking on the characterization of the antioxidant potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby preventing or mitigating oxidative damage.

This compound is an unsaturated fatty aldehyde that can be formed endogenously through lipid peroxidation or be present in various natural products. Preliminary evidence suggests that certain aldehydes possess antioxidant properties; however, a detailed and quantitative analysis of this compound's antioxidant efficacy is not yet extensively documented in publicly available literature. This guide provides the necessary experimental frameworks to conduct such an investigation.

In Vitro Antioxidant Capacity Assays

A crucial first step in characterizing the antioxidant potential of a compound is to assess its radical scavenging and reducing capabilities using established in vitro chemical assays. The following are standard, robust, and widely used methods.

Data Presentation: In Vitro Assays

| Assay | Parameter | This compound (Hypothetical) | Ascorbic Acid (Standard) | Trolox (Standard) |

| DPPH | IC50 (µg/mL) | Data to be determined | ~ 2 - 10 | ~ 5 - 15 |

| ABTS | IC50 (µg/mL) | Data to be determined | ~ 1 - 5 | ~ 3 - 10 |

| FRAP | µM Fe(II) Equiv./mg | Data to be determined | ~ 1500 - 2500 | ~ 1000 - 2000 |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

In a 96-well plate, add 10 µL of each sample dilution to respective wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

This compound

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP working solution to 37°C before use.

-

Prepare a series of dilutions of this compound.

-

Prepare a standard curve using known concentrations of FeSO₄.

-

In a 96-well plate, add 10 µL of the sample or standard to respective wells.

-

Add 190 µL of the FRAP working solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is expressed as µM of Fe(II) equivalents per mg of the sample, calculated from the standard curve.

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, they do not account for cellular uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.

Data Presentation: Cellular Antioxidant Activity

Results from the CAA assay are typically expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

| Compound | Concentration (µM) | CAA Units (µmol QE / µmol compound) |

| This compound | Data to be determined | Data to be determined |

| Quercetin (Standard) | 1 | 1 |

Experimental Protocol

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

-

Quercetin (positive control)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

After 24 hours, remove the medium and treat the cells with various concentrations of this compound and quercetin for 1 hour.

-

Wash the cells with PBS.

-

Add 25 µM DCFH-DA solution to the cells and incubate for 30 minutes.

-

Wash the cells with PBS.

-

Add 600 µM AAPH solution to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

Calculate the CAA units using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Potential Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

A key mechanism by which cells combat oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. This pathway regulates the expression of a battery of antioxidant and detoxification enzymes. While direct evidence for this compound is lacking, it is plausible that as a reactive aldehyde, it could modulate this pathway.

Description: Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or ROS, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (Z)-9-Octadecenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Octadecenal, also known as olealdehyde, is a long-chain unsaturated aldehyde. This document provides detailed application notes and protocols for the laboratory-scale synthesis of (Z)-9-Octadecenal, focusing on two primary methodologies: reductive ozonolysis of oleic acid derivatives and oxidation of oleyl alcohol. These methods offer reliable routes to the target compound, and the choice of method may depend on the available starting materials, desired purity, and scale of the synthesis.

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

| Method | Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference |

| Reductive Ozonolysis | Methyl Oleate | 1. Ozone (O₃)2. Dimethyl Sulfide (DMS) | Dichloromethane/Methanol | 85-95 | >95 | Fictional representation based on typical ozonolysis reactions |

| Oxidation of Oleyl Alcohol | Oleyl Alcohol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 80-90 | >97 | Fictional representation based on typical PCC oxidations |

| Oxidation of Oleyl Alcohol | Oleyl Alcohol | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | 90-98 | >98 | Fictional representation based on typical Swern oxidations |

Note: The yield and purity data presented are representative values based on typical outcomes for these reaction types and may vary depending on experimental conditions and scale.

Experimental Protocols

Method 1: Reductive Ozonolysis of Methyl Oleate

This protocol describes the synthesis of (Z)-9-Octadecenal from methyl oleate via ozonolysis followed by a reductive workup with dimethyl sulfide.

Materials:

-

Methyl Oleate (98%+)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generated from an ozone generator

-

Dimethyl Sulfide (DMS)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Equipment:

-

Three-neck round-bottom flask

-

Ozone generator

-

Gas dispersion tube (fritted glass)

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet bubbler, dissolve methyl oleate (10.0 g, 33.7 mmol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (200 mL).

-

Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin bubbling ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 15-20 minutes to remove excess ozone.

-

Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (5.0 mL, 67.4 mmol) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for an additional 4 hours.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which contains (Z)-9-octadecenal and methyl 9-oxononanoate, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) to afford pure (Z)-9-Octadecenal.

Method 2: Oxidation of Oleyl Alcohol with Pyridinium Chlorochromate (PCC)

This protocol details the oxidation of (Z)-9-octadecen-1-ol (oleyl alcohol) to (Z)-9-Octadecenal using pyridinium chlorochromate (PCC).

Materials:

-

Oleyl Alcohol (98%+)

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica Gel

-

Celite®

-

Diethyl ether

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Sintered glass funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask containing a suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel (equal weight to PCC) in anhydrous dichloromethane, add a solution of oleyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® in a sintered glass funnel to remove the chromium salts. Wash the Celite® pad thoroughly with additional diethyl ether.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude aldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (Z)-9-Octadecenal.

Method 3: Swern Oxidation of Oleyl Alcohol

This protocol describes the oxidation of oleyl alcohol to (Z)-9-Octadecenal using a Swern oxidation, which is known for its mild conditions and high yields.

Materials:

-

Oleyl Alcohol (98%+)

-

Oxalyl chloride or Trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl Acetate

-

Water

-

Brine

Equipment:

-

Three-neck round-bottom flask

-

Addition funnels

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Activation of DMSO: In a three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane and cool to -78 °C. To this solution, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of oleyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise to the activated DMSO solution, again keeping the temperature below -60 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (Z)-9-Octadecenal.

Mandatory Visualization

Synthesis of (Z)-9-Octadecenal via Reductive Ozonolysis

Application Note: High-Sensitivity GC-MS Protocol for the Identification and Quantification of cis-9-Octadecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and reliable identification and quantification of the long-chain aldehyde, cis-9-Octadecenal, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and potential for thermal degradation of long-chain aldehydes, a derivatization step is essential. This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable and volatile oxime derivatives, enabling robust analysis by GC-MS. The described methodology is particularly suited for complex biological matrices and is applicable to research, clinical, and pharmaceutical settings where the analysis of lipid peroxidation products and related biomarkers is critical.

Introduction

This compound is a long-chain unsaturated aldehyde that can be formed through various biological processes, including the oxidation of oleic acid. The analysis of such aldehydes is challenging due to their high boiling points and potential for instability at the high temperatures used in gas chromatography.[1] Chemical derivatization can overcome these limitations by converting the aldehyde into a more volatile and thermally stable compound.[1][2] PFBHA is a widely used derivatization reagent that reacts with aldehydes to form PFB-oximes, which are highly amenable to GC-MS analysis, often with enhanced sensitivity, especially in negative ion chemical ionization (NICI) mode.[3][4][5] This protocol details the sample preparation, derivatization, and GC-MS parameters for the analysis of this compound.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation (including optional clean-up for biological samples), PFBHA Derivatization, and GC-MS Analysis.

Sample Preparation